4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
Description
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 2022152-71-0) is a biphenyl-based ligand featuring a pyridyl group at the 4′-position and two carboxylic acid groups at the 3,5-positions of the biphenyl backbone (Fig. 1). This ligand is widely used in coordination chemistry and metal-organic framework (MOF) synthesis due to its rigid geometry and dual coordination sites. Its asymmetric unit forms hydrogen bonds and stable crystal structures, as observed in lead(II) coordination polymers . The pyridyl group enhances metal-binding affinity, while the carboxylic acids enable diverse coordination modes, making it suitable for constructing porous or stimuli-responsive materials.
Properties
IUPAC Name |
5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSJVXVYUXFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4’-amino-1,1’-biphenyl under specific conditions. The reaction typically proceeds through a series of steps, including bromination, amination, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Antibacterial and Antiviral Activities
Research has demonstrated that derivatives of 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid exhibit promising antibacterial and antiviral properties. For instance, studies have shown that certain metal complexes derived from this compound can inhibit bacterial biofilm formation significantly. In one study, the manganese(II) complex of this compound reduced biofilm formation by up to 56% at a concentration of 0.5 mM against Pseudomonas aeruginosa .
Case Study: Antiviral Efficacy
A recent investigation into the antiviral potential of pyridine derivatives indicated that compounds similar to this compound showed effective inhibition against various viruses, including influenza and HIV. These findings suggest that modifications to the structure can enhance antiviral activity, making it a candidate for further development in antiviral therapies .
Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis. For example, a study highlighted the synthesis of a MOF based on this compound that exhibited luminescent properties when excited at specific wavelengths .
Complex Formation
The ability of this compound to form stable complexes with various metals has been extensively studied. These complexes often exhibit unique electronic properties that can be harnessed for applications in sensors and electronic devices. For instance, complexes formed with lead(II) have shown interesting structural characteristics that can be exploited for material design .
Mechanism of Action
The mechanism of action of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as enhanced gas adsorption and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in MOFs or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
4'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-3,5-dicarboxylic Acid (TBDA)
- Structure : Replaces the pyridyl group with a tetrazole ring.
- MOF Application : Forms Zn-TBDA, a pH- and temperature-responsive MOF for drug delivery .
- Key Findings :
- Comparison : The tetrazole group introduces stronger pH and thermal responsiveness compared to the pyridyl analogue, likely due to protonation and structural flexibility differences .
4',4'''-(Pyridine-3,5-diyl)bis([1,1'-Biphenyl]-3,5-dicarboxylic Acid) (H4L2)
- Structure : Two biphenyl dicarboxylate units linked via a pyridine ring .
- MOF Application : Synthesizes MFM-172 (Cu-based) for gas storage or catalysis.
- Key Features : The extended π-conjugation and methyl substituents enhance framework stability and porosity .
- Comparison : The pyridine linker creates a more rigid framework than the single pyridyl group in the parent compound, favoring gas adsorption applications.
4',4'''-Oxybis([1,1'-Biphenyl]-3,5-dicarboxylic Acid)
- Structure : Ether-linked biphenyl dicarboxylate units (CAS: 1570096-83-1) .
- Properties : Molecular weight = 498.44; purity = 95%.
H6NBPD (4',4''',4'''''-Nitrilotris([1,1'-Biphenyl]-3,5-dicarboxylic Acid))
- Structure : Triphenylamine core with three biphenyl dicarboxylate arms .
- MOF Application : MFM-115a (Cu-based) achieves 208 v/v methane storage capacity.
- Comparison : The triphenylamine core provides a rigid, symmetric framework, outperforming simpler ligands in gas uptake .
H8ETTB (4-[1,2,2-Tris(3,5-Dicarboxybiphenyl-4-yl)ethenyl]-biphenyl-3,5-dicarboxylic Acid)
- Structure : Branched ethenyl linker with multiple carboxylates (CAS: 1420471-57-3) .
- Properties : Soluble in DMF/DMSO; molecular weight = 988.7.
Drug Delivery and Stability
Biological Activity
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a biphenyl backbone and pyridine substitution, suggests various biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antiviral, and anticancer properties based on available research findings.
- Molecular Formula : C19H13NO4
- Molecular Weight : 319.31 g/mol
- CAS Number : 2022152-71-0
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have investigated the antibacterial properties of various derivatives of biphenyl compounds. While specific data on this compound is limited, its structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 274 μg/mL against Pseudomonas aeruginosa .
The presence of the pyridine ring may enhance the interaction with bacterial enzymes or membranes, contributing to its potential antibacterial effects.
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity. Research into similar pyridine-containing compounds has indicated effectiveness against various viral targets:
- Compounds with similar frameworks have demonstrated inhibition of viral replication at micromolar concentrations (EC50 values ranging from 5 to 28 μM) .
While direct studies on the antiviral efficacy of this compound are scarce, its structural relatives are being explored for their ability to inhibit viral enzymes and replication processes.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells, has been a focal point in related research:
- Inhibitors targeting DHFR have shown efficacy in treating various cancers by disrupting nucleotide synthesis necessary for cell proliferation .
Study on Manganese(II) Complexes
A notable study explored manganese(II) complexes with heteroaromatic ligands similar to our compound. These complexes exhibited significant antibacterial and anti-biofilm activities:
| Complex | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Mn-pyCOOH-H2O | 274 | 53% at 0.5 mM |
| [Mn-pyCOOH-H2O]n | 399 | 48% at 0.5 mM |
These findings suggest that the incorporation of similar heteroaromatic moieties can enhance biological activity .
Synthesis and Structure-Activity Relationship
Research into the synthesis of pyridine derivatives has revealed that modifications to the biphenyl structure can significantly alter biological activity. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid?
- Methodology : Utilize Suzuki-Miyaura cross-coupling to link pyridinyl and biphenyl moieties, followed by hydrolysis of ester-protected carboxyl groups. For example, describes multi-step reactions using Pd(PPh₃)₄ catalysts and optimized conditions (toluene, 110°C, 16 h) to achieve ~82% yield in analogous biphenyl systems. Purification via recrystallization or column chromatography is critical to isolate the dicarboxylic acid form .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments (pyridinyl H: δ 8.5–7.5 ppm; biphenyl H: δ 7.0–7.4 ppm) and carboxylate signals (δ ~170 ppm in ¹³C).
- FT-IR : Confirm carboxylate O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M-H]⁻ at m/z 349.1 for C₁₉H₁₃NO₄). Similar validation methods are applied in and for related carboxylate derivatives .
Q. What precautions are necessary for handling this compound in the lab?
- Guidelines :
- Avoid inhalation or skin contact; use PPE (gloves, goggles) as per and , which highlight first-aid measures for similar dicarboxylic acids (e.g., rinsing with water for skin/eye exposure) .
- Store in a dry, inert atmosphere to prevent carboxylate group degradation.
Advanced Research Questions
Q. How can this compound be used to design metal-organic frameworks (MOFs)?
- Methodology : Leverage its rigid biphenyl backbone and carboxylate/pyridinyl donor sites to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺). discusses analogous terpyridine-dicarboxylate ligands forming MOFs for CO₂ reduction, suggesting similar strategies for tuning porosity and catalytic activity . Optimize solventothermal synthesis (e.g., DMF/H₂O at 80–120°C) and characterize via PXRD and BET surface area analysis.
Q. What strategies resolve contradictions in crystallographic data for coordination polymers derived from this ligand?
- Analysis : Compare single-crystal X-ray diffraction (SCXRD) data with computational models (e.g., DFT). and emphasize resolving torsional angles in pyridinyl-biphenyl systems, where minor synthetic variations (e.g., solvent polarity) can alter packing motifs . Use Rietveld refinement for bulk phase purity checks.
Q. How does substituent positioning affect thermodynamic stability in biphenyl-based ligands?
- Experimental Design : Synthesize isomers (e.g., 3,5-dicarboxy vs. 2,6-dicarboxy substitution) and compare thermal stability via TGA/DSC. notes that steric effects from methyl groups in analogous compounds increase decomposition temperatures by ~50°C . Pair with Hirshfeld surface analysis to correlate stability with intermolecular interactions.
Data Contradiction Analysis
Q. Why do reported yields vary for Suzuki coupling steps in related biphenyl syntheses?
- Root Cause : Catalyst loading (e.g., 2–5 mol% Pd) and base selection (NaHCO₃ vs. K₂CO₃) significantly impact efficiency. shows yield disparities (70% vs. 75%) under similar conditions, attributed to trace moisture or oxygen in solvents . Replicate reactions under strict inert conditions (Schlenk line) for consistency.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
